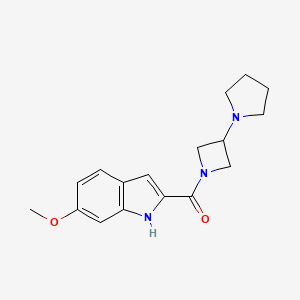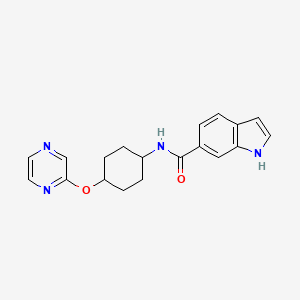
(6-Methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, also known as MIPT, is a synthetic compound that belongs to the family of tryptamines. MIPT is a psychoactive substance that has been used for research purposes. It has been found to have potential therapeutic applications in the field of psychiatry.
Mécanisme D'action
(6-Methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone acts as a partial agonist of the serotonin receptor. It binds to the receptor and activates it to a lesser extent than serotonin. This leads to an increase in serotonin activity in the brain, which is believed to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
(6-Methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also produces changes in perception, mood, and thought processes. (6-Methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been found to produce visual hallucinations, altered time perception, and changes in emotional states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6-Methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments is its high potency and selectivity for the serotonin receptor. This makes it a useful tool for studying the effects of serotonin receptor agonists on the central nervous system. However, one limitation is that its psychoactive effects may interfere with certain types of experiments.
Orientations Futures
There are several future directions for research on (6-Methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its use as a tool for studying the role of the serotonin receptor in the regulation of mood and behavior. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (6-Methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone.
Méthodes De Synthèse
The synthesis of (6-Methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the reaction between 5-methoxyindole and 3-(2-bromoethyl)pyrrolidine hydrobromide in the presence of sodium hydride. The reaction is carried out in anhydrous DMF (dimethylformamide) at 80°C for 24 hours. The product is then purified through crystallization.
Applications De Recherche Scientifique
(6-Methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have affinity for the serotonin receptor, which is involved in the regulation of mood, anxiety, and appetite. (6-Methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been used to study the effects of serotonin receptor agonists on these functions.
Propriétés
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-14-5-4-12-8-16(18-15(12)9-14)17(21)20-10-13(11-20)19-6-2-3-7-19/h4-5,8-9,13,18H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIRAAHTEGFKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2550431.png)
![N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550432.png)
![(Z)-1-(3-chlorobenzyl)-3-(((3,5-dimethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2550434.png)
![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2550436.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-1-sulfonamide](/img/structure/B2550440.png)
![methyl 4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2550441.png)
![5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550442.png)


![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)
![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)
![N-(4-bromo-3-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2550450.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2550452.png)
![N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550453.png)